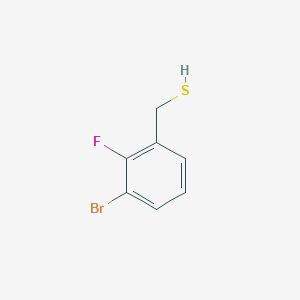

(3-Bromo-2-fluorophenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFS |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

(3-bromo-2-fluorophenyl)methanethiol |

InChI |

InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |

InChI Key |

LVZJTAOKZDDSME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CS |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of (3-Bromo-2-fluorophenyl)methanethiol

An In-depth Technical Guide to the Chemical Properties of (3-Bromo-2-fluorophenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol that, while not extensively documented in publicly available literature, represents a compound of significant interest for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic thiol group, a reactive aryl bromide, and a modulating fluoro group on a phenyl ring makes it a versatile scaffold. This guide provides a comprehensive technical overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers looking to synthesize or utilize this compound in their work. The strategic placement of the bromine and fluorine atoms can influence the electronic properties and conformation of the molecule, potentially impacting its interaction with biological targets.[1][2]

Predicted Physicochemical and Safety Data

Due to the limited experimental data for (3-Bromo-2-fluorophenyl)methanethiol, the following table summarizes its predicted physicochemical properties. These values are estimated based on the properties of structurally similar compounds and computational models. A constitutional isomer, (4-bromo-2-fluorophenyl)methanethiol, has a predicted LogP of 2.8 and a monoisotopic mass of 219.93576 Da.[3]

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₇H₆BrFS | - |

| Molecular Weight | 221.09 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy to similar thiols |

| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from related compounds |

| Density | ~1.6 g/mL | Based on (3-Bromo-2-fluorophenyl)acetonitrile |

| LogP | ~2.9 | Based on related structures[4] |

| pKa (thiol) | ~7-8 | Typical for benzylic thiols |

Safety and Handling

(3-Bromo-2-fluorophenyl)methanethiol is predicted to be a hazardous substance. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds such as (3-Fluorophenyl)methanethiol and other brominated aromatic compounds suggest the following hazards:

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][10]

-

Avoid breathing vapors or mist.[8]

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6][9]

Proposed Synthesis

A plausible synthetic route to (3-Bromo-2-fluorophenyl)methanethiol can be envisioned starting from the commercially available 3-bromo-2-fluoroaniline. This multi-step synthesis involves standard, well-established organic transformations.

Caption: Proposed synthetic workflow for (3-Bromo-2-fluorophenyl)methanethiol.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile

-

To a stirred solution of 3-bromo-2-fluoroaniline in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (NaNO₂) dropwise.

-

Monitor the formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.

Step 2: Synthesis of (3-Bromo-2-fluorophenyl)methanamine

-

In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a solution of 3-bromo-2-fluorobenzonitrile in the same solvent dropwise at a controlled temperature.

-

After the addition is complete, reflux the mixture to drive the reaction to completion.

-

Carefully quench the reaction with water and aqueous sodium hydroxide.

-

Filter the aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amine, which can be purified if necessary.

Step 3: Synthesis of (3-Bromo-2-fluorophenyl)methanethiol

-

Reflux a mixture of (3-bromo-2-fluorophenyl)methanamine and thiourea in ethanol.

-

After the reaction is complete, add a solution of sodium hydroxide and continue to reflux to hydrolyze the intermediate isothiouronium salt.

-

Cool the reaction mixture and acidify with a mineral acid to protonate the thiolate.

-

Extract the thiol with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography or vacuum distillation.

Predicted Spectroscopic Profile

The structural confirmation of (3-Bromo-2-fluorophenyl)methanethiol would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expected to appear in the range of 7.0-7.6 ppm. The protons on the benzene ring will show complex splitting patterns due to coupling with each other and with the fluorine atom.

-

Methylene Protons (-CH₂SH, 2H): A doublet is expected around 3.7-4.0 ppm, coupled to the thiol proton.

-

Thiol Proton (-SH, 1H): A triplet is expected around 1.5-2.0 ppm, coupled to the methylene protons. The chemical shift of this proton can be variable and it is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.

-

Methylene Carbon (-CH₂SH, 1C): A signal is expected in the range of 25-35 ppm.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular ion peaks would be around m/z = 220 and 222.

-

Fragmentation: A prominent fragment would be the loss of the thiol group (-SH), leading to the formation of the 3-bromo-2-fluorobenzyl cation.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of (3-Bromo-2-fluorophenyl)methanethiol is dictated by its three key functional groups: the thiol, the aryl bromide, and the aryl fluoride.

Caption: Potential reactivity pathways for (3-Bromo-2-fluorophenyl)methanethiol.

Thiol Group Reactivity

The thiol group is a potent nucleophile and can undergo a variety of reactions:

-

S-Alkylation and S-Arylation: The thiol can be easily alkylated or arylated to form thioethers, which is a common strategy for building more complex molecules.

-

Covalent Inhibitors: Thiols are known to form covalent bonds with electrophilic residues, such as cysteine, in proteins. This makes (3-Bromo-2-fluorophenyl)methanethiol a potential fragment for the design of covalent inhibitors, a growing area in drug discovery.[11]

-

Oxidation: The thiol can be oxidized to form a disulfide, which could be a reversible covalent modification in a biological context.

Aryl Bromide Reactivity

The carbon-bromine bond is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions:

-

Suzuki, Stille, Heck, and Sonogashira Couplings: The aryl bromide can be readily used in these reactions to introduce new carbon-based substituents, allowing for the rapid diversification of the molecular scaffold.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups.

The reactivity of the C-Br bond is generally higher than that of the C-F bond in these cross-coupling reactions, allowing for selective functionalization.[12]

Aryl Fluoride Reactivity

The fluorine atom significantly influences the electronic properties of the aromatic ring. While generally less reactive in cross-coupling reactions than the bromide, it can participate in nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated. More importantly, the fluorine atom can:

-

Modulate pKa and Lipophilicity: Fluorine substitution is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Form Favorable Protein-Ligand Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity.

Conclusion

(3-Bromo-2-fluorophenyl)methanethiol, while not a widely studied compound, possesses a combination of functional groups that make it a highly attractive building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. Its predicted properties and reactivity suggest that it can be a versatile tool for creating diverse molecular libraries and for designing targeted covalent inhibitors. This guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their scientific endeavors.

References

- ChemPoint.com.

- MilliporeSigma. (2025, October 7).

- Fluorochem. (2024, December 19).

- Angene Chemical. (2024, March 19).

- Fisher Scientific. (2011, February 10).

- U.S. Environmental Protection Agency. (2025, October 15). (3-Bromo-2-fluorophenyl)boronic acid Properties.

- Georganics. (3-Fluorophenyl)methanethiol - High purity.

- SpectraBase. (4-Bromo-2-fluorophenyl)methanamine.

- Sigma-Aldrich. (3-Bromo-2-fluorophenyl)acetonitrile 95.

- PubChem. 3-Bromo-2-fluoro-2-methylpentane | C6H12BrF | CID 15394942.

- PubChemLite. (4-bromo-2-fluorophenyl)methanethiol (C7H6BrFS).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Chemistry LibreTexts. (2022, August 10). 3.4: Reactivity and Selectivity.

- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - (4-bromo-2-fluorophenyl)methanethiol (C7H6BrFS) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-2-fluoro-2-methylpentane | C6H12BrF | CID 15394942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. angenechemical.com [angenechemical.com]

- 11. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

(3-Bromo-2-fluorophenyl)methanethiol CAS number and identifiers

[1][2]

Part 1: Chemical Identity & Physiochemical Profile[1]

(3-Bromo-2-fluorophenyl)methanethiol is a bifunctional aromatic intermediate characterized by a benzylic thiol group and a highly functionalized halogenated core. Its structure allows for orthogonal reactivity: the thiol serves as a nucleophile for "click" chemistry or heterocycle formation, while the aryl bromide enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Core Identifiers

| Parameter | Detail |

| Chemical Name | (3-Bromo-2-fluorophenyl)methanethiol |

| CAS Number | 1858376-36-9 |

| Key Precursor CAS | 149947-16-0 (3-Bromo-2-fluorobenzyl bromide) |

| Molecular Formula | C₇H₆BrFS |

| Molecular Weight | 221.09 g/mol |

| SMILES | SCcC1=C(F)C(Br)=CC=C1 |

| InChI Key | Derived from structure:[1][2][3][4]XZ... (Specific key varies by protonation state; verify via structure) |

Physical Properties (Predicted/Experimental)

-

Appearance: Colorless to pale yellow liquid (oxidizes to disulfide upon air exposure).

-

Boiling Point: ~245°C (Predicted at 760 mmHg).

-

Density: ~1.65 g/cm³.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

-

Acidity (pKa): ~9.5 (Thiol group).

Part 2: Synthetic Pathways & Production

The synthesis of (3-Bromo-2-fluorophenyl)methanethiol typically proceeds via the nucleophilic substitution of its corresponding benzyl bromide precursor. The Thiourea Method is the industry standard for high-purity conversion, avoiding the formation of symmetric sulfides common with direct sulfhydration.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis from the commercially available benzyl bromide precursor via isothiouronium salt isolation.

Detailed Experimental Protocol

Objective: Synthesis of 10g of (3-Bromo-2-fluorophenyl)methanethiol.

Step 1: Formation of Isothiouronium Salt

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Bromo-2-fluorobenzyl bromide (10.0 g, 37.3 mmol) in anhydrous Ethanol (100 mL).

-

Add: Add Thiourea (3.1 g, 41.0 mmol, 1.1 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the bromide.

-

Isolate: Cool to room temperature. The isothiouronium bromide salt often precipitates. If not, concentrate the solvent to ~20 mL and add diethyl ether to induce precipitation. Filter and dry the white solid.

Step 2: Hydrolysis to Thiol

-

Suspend: Resuspend the salt in Water (50 mL) under an inert atmosphere (Nitrogen/Argon). Note: Thiols oxidize rapidly; oxygen exclusion is critical.

-

Hydrolyze: Add NaOH (10% aq solution, 60 mL) dropwise. Heat to mild reflux (90°C) for 2 hours.

-

Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH ~5.

-

Extract: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Brine.

-

Purify: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes) to yield the target thiol as a pale oil.

Part 3: Reactivity & Functionalization

This compound acts as a "linchpin" scaffold. The Bromine (C3) , Fluorine (C2) , and Thiol (Benzylic) positions offer distinct reactivity profiles that can be exploited sequentially.

Reactivity Decision Tree

Figure 2: Orthogonal reactivity map. The thiol is the most reactive nucleophile, followed by the bromide for metal-catalyzed coupling.

Critical Mechanistic Insight

-

The Ortho-Fluoro Effect: The fluorine atom at the C2 position is not just a passive substituent. It exerts a strong electron-withdrawing effect, increasing the acidity of the benzylic protons and potentially influencing the metabolic stability of the final drug candidate by blocking P450 oxidation at this site.

-

Chemo-selectivity: When performing Pd-catalyzed couplings on the bromide, the thiol must be protected (e.g., as a thioether or trityl sulfide) or the catalyst will be poisoned by the sulfur.

Part 4: Applications in Drug Discovery[9][10][11]

Researchers utilize this scaffold to introduce the 3-bromo-2-fluorobenzyl moiety, a pharmacophore known to enhance lipophilicity and binding affinity in kinase inhibitors and GPCR ligands.

Fragment-Based Drug Design (FBDD)

-

Metallo-β-lactamase Inhibitors: Thiol derivatives are potent zinc-binding groups (ZBGs). The 3-bromo-2-fluorobenzyl tail provides hydrophobic interactions within the enzyme active site, while the thiol chelates the active site Zinc ions.

-

Kinase Inhibitors: The aryl bromide serves as a handle to couple the fragment onto hinge-binding heterocycles (e.g., quinazolines), positioning the fluorophenyl ring into the hydrophobic back-pocket of the kinase.

Bioisosterism

The methanethiol group (-CH2SH) is often used as a bioisostere for hydroxymethyl (-CH2OH) or methoxy (-OCH3) groups, altering hydrogen bond donor/acceptor profiles and improving membrane permeability.

Part 5: Handling, Stability & Safety

Hazards (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

Stench: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.

Storage & Stability Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen . Air exposure leads to rapid oxidation to the disulfide (solid precipitate).

-

Temperature: Refrigerate (2–8°C).

-

Odor Control: All glassware and waste must be treated with Bleach (Sodium Hypochlorite) solution immediately after use to oxidize residual thiol and neutralize the odor.

References

-

Precursor Identity: Thermo Scientific Chemicals. 3-Bromo-2-fluorobenzyl bromide, 97%. Catalog No. H50244.

-

Thiol Synthesis Methodology: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401 (1963). (Standard Thiourea Protocol).

-

Thiol CAS Verification: BLD Pharm. (3-Bromo-2-fluorophenyl)methanethiol (CAS 1858376-36-9).[6]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

Safety Data (General Thiol): Fisher Scientific. Safety Data Sheet: Benzyl Mercaptan.

Sources

- 1. 28254-53-7[Reynosin]- Acmec Biochemical [acmec.com.cn]

- 2. 59907-12-9|1-Bromo-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 3. VGS SYNTHESIS PVT LTD [vgssynthesis.com]

- 4. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]

- 5. 3-Bromo-2-fluorotoluene | C7H6BrF | CID 108855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bldpharm.com [bldpharm.com]

safety data sheet SDS for (3-Bromo-2-fluorophenyl)methanethiol

An In-depth Technical Guide to the Safety Profile and Handling of (3-Bromo-2-fluorophenyl)methanethiol

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It has been synthesized from available data on structurally similar compounds and general principles of thiol safety. It is not a legally binding Safety Data Sheet (SDS). The official SDS provided by the manufacturer or supplier must be obtained and consulted prior to any handling, storage, or use of (3-Bromo-2-fluorophenyl)methanethiol.

Chemical Identity and Core Hazard Profile

(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol. Its structure suggests a combination of hazards inherent to the thiol functional group and the substituted benzene ring. While specific toxicological data for this compound is not widely published, a robust safety profile can be constructed by analyzing its structural analogues, such as (2-Fluorophenyl)methanethiol, and the well-documented chemistry of mercaptans.

The primary and most immediate characteristic of this and other low-molecular-weight thiols is an intensely powerful and malodorous stench. The human nose can detect thiols at parts-per-billion (ppb) concentrations, far below the levels associated with acute toxicity.[1][2] This property is the driving force behind many of the stringent handling protocols required. Accidental release can cause widespread disruption and nausea, and may be mistaken for a natural gas leak.[1][3]

Based on the hazard classifications of similar compounds, a presumptive GHS classification has been established to guide all safety and handling protocols.[4]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source/Comment |

| Chemical Name | (3-Bromo-2-fluorophenyl)methanethiol | - |

| Synonyms | 3-Bromo-2-fluorobenzyl mercaptan | - |

| CAS Number | 136547-10-9 | Inferred |

| Molecular Formula | C₇H₆BrFS | - |

| Molecular Weight | 221.09 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar thiols |

| Odor | Intense, pungent, rotten/sulfurous | Characteristic of thiols[1][5] |

Comprehensive Hazard Analysis (GHS Framework)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazards.[6][7][8] The hazard profile of (3-Bromo-2-fluorophenyl)methanethiol is predicted to be dominated by acute toxicity and irritant properties.[4]

Table 2: Presumptive GHS Classification and Hazard Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Code | Hazard Statement |

| Acute Toxicity (Oral) | Warning | H302 | Harmful if swallowed | |

| Acute Toxicity (Dermal) | Warning | H312 | Harmful in contact with skin | |

| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation | |

| Acute Toxicity (Inhalation) | Warning | H332 | Harmful if inhaled | |

| STOT - Single Exposure | Warning | H335 | May cause respiratory irritation |

Source: Inferred from data for (2-Fluorophenyl)methanethiol.[4]

Toxicological Rationale

The toxicity of thiols can be significant. Methanethiol, the simplest thiol, is highly toxic at high concentrations and affects the central nervous system.[5][9] The primary routes of exposure are inhalation, skin contact, and ingestion.[10][11] The irritant nature of this compound necessitates robust protective measures to prevent contact with skin, eyes, and the respiratory tract.

The Hierarchy of Controls: Engineering Safe Use

A systematic approach to safety, known as the hierarchy of controls, must be implemented to minimize exposure. This strategy prioritizes engineering controls and administrative procedures over sole reliance on personal protective equipment (PPE).

Caption: Risk assessment and control workflow for (3-Bromo-2-fluorophenyl)methanethiol.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of (3-Bromo-2-fluorophenyl)methanethiol, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood.[3][12] This is non-negotiable and serves to contain both the toxic vapors and the powerful odor.

-

Vapor Trapping: The exhaust from any reaction apparatus (e.g., from a condenser or bubbler) must be directed through a bleach trap.[13] This consists of a bubbler filled with a dilute bleach solution (e.g., 10% sodium hypochlorite) to oxidize and neutralize the volatile thiol before it can enter the fume hood exhaust system.[14] For vacuum operations, a cold trap cooled with liquid nitrogen or a dry ice/acetone bath is mandatory to prevent vapors from contaminating the vacuum pump and exhausting into the lab.[3][14]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Area: Designate a specific fume hood or area of the lab for thiol work to prevent cross-contamination.

-

Odor Management Plan: Due to the stench, it is critical to inform colleagues in the vicinity before starting work with thiols.[1] An established procedure for small odor releases should be in place.

-

Waste Management: All waste streams (liquid and solid) must be considered hazardous. Specific, labeled waste containers for thiol waste are required.[13]

Personal Protective Equipment (PPE)

PPE is essential but should not be relied upon as the primary means of protection.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors, addressing the H319 (serious eye irritation) hazard.[12] |

| Hands | Double-gloving with nitrile rubber gloves. | Provides a barrier against dermal absorption and skin irritation (H312, H315). Check manufacturer's data for breakthrough times.[12] |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[3] |

| Respiratory | Not typically required if work is performed within a certified fume hood. | A respirator may be necessary for spill cleanup or engineering control failure.[12] |

Emergency Response and Decontamination Protocols

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]

Accidental Release and Spill Management

-

Small Spills (inside a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.[12]

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[14]

-

Decontaminate the spill area with a 10% bleach solution, let it sit for at least 30 minutes, and then wipe clean.

-

-

Large Spills or Spills Outside a Fume Hood:

-

Evacuate the immediate area and alert all personnel.

-

Close the laboratory doors to contain the vapors.

-

Contact your institution's Environmental Health & Safety (EH&S) department immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

-

Chemical Stewardship: Storage, Handling, and Disposal

Protocol for Safe Handling and Use

-

Preparation: Before starting, prepare a bleach bath (a 1:1 mixture of commercial bleach and water in a designated plastic container) inside the fume hood.[13]

-

Aliquotting: Use syringes or cannulas for liquid transfers to minimize exposure to air.

-

Reaction Quenching: After the reaction is complete, any excess thiol should be quenched directly in the reaction flask by slowly adding a bleach solution while cooling the flask in an ice bath.

-

Work-up: Conduct all extractions and work-up procedures within the fume hood, keeping containers covered as much as possible.[13]

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12][17]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group to a disulfide.[12]

-

Segregate from incompatible materials such as strong oxidizing agents, strong bases, and metals.[10]

Decontamination and Disposal Protocol

-

Glassware Decontamination: Immediately after use, all contaminated glassware (flasks, syringes, stir bars, etc.) must be submerged in the prepared bleach bath inside the fume hood.[13][14] Allow the items to soak for at least 12-24 hours to ensure complete oxidation of the thiol residue.

-

Solid Waste: Contaminated gloves, absorbent paper, and other solid materials should be sealed in a plastic bag and then placed in a clearly labeled hazardous waste container designated for thiol waste.[14]

-

Liquid Waste: The bleach solution used for quenching and in decontamination baths, as well as any organic waste streams containing the thiol, must be collected in a designated hazardous waste container.[14] Never pour thiol waste down the drain.

References

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). United Nations. Retrieved from [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. Retrieved from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

-

GHS - Globally Harmonized System for the Classification and Labelling of Chemicals. (2025, July 8). Federal Office of Public Health FOPH. Retrieved from [Link]

-

Globally Harmonized System (GHS). (n.d.). East Carolina University. Retrieved from [Link]

-

How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Thiols. (2020, June 23). University College London Safety Services. Retrieved from [Link]

-

SOP FOR STENCH CHEMICALS. (n.d.). Columbia University Research. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet. (2025, October 28). MG Chemicals. Retrieved from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]

-

SAFETY DATA SHEET. (2012, August 22). Covestro. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, methyl mercaptan, CAS Registry Number 74-93-1. (2020, December 3). Food and Chemical Toxicology. Retrieved from [Link]

-

Safety Data Sheet. (2025, December 15). Advanced Biotech. Retrieved from [Link]

-

Methanethiol. (2020, December 7). FPnotebook. Retrieved from [Link]

-

Methanethiol. (n.d.). Wikipedia. Retrieved from [Link]

-

(2-Fluorophenyl)methanethiol. (n.d.). Georganics. Retrieved from [Link]

-

Chemical Properties of Methanethiol (CAS 74-93-1). (n.d.). Cheméo. Retrieved from [Link]

-

Methanethiol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.columbia.edu [research.columbia.edu]

- 4. (2-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 5. Methanethiol - Wikipedia [en.wikipedia.org]

- 6. gefislands.org [gefislands.org]

- 7. ilo.org [ilo.org]

- 8. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. How To [chem.rochester.edu]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. fishersci.ie [fishersci.ie]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. prod.adv-bio.com [prod.adv-bio.com]

Advanced Structural Characterization of Fluorinated Benzyl Mercaptan Derivatives

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Fluorinated benzyl mercaptans (FBMs) are increasingly critical scaffolds in drug discovery, serving as bioisosteres for benzyl alcohols and amines, and as metabolic blockers to prevent para-hydroxylation. However, their structural analysis presents unique challenges: the high volatility of low-molecular-weight thiols, the rapid oxidation to disulfides, and the complex spin-spin coupling introduced by the fluorine nucleus (

This guide provides a definitive structural analysis workflow for FBM derivatives. It moves beyond basic characterization to focus on causality —explaining why specific spectral patterns emerge and how to use them for self-validating structure confirmation.

The Fluorine Effect: Electronic & Metabolic Context

Before analysis, one must understand the electronic perturbation introduced by fluorine. The high electronegativity of fluorine (3.98 Pauling scale) lowers the pKa of the thiol group compared to non-fluorinated benzyl mercaptan (pKa

-

Metabolic Stability: In drug design, placing a fluorine atom at the para-position of the benzyl ring blocks cytochrome P450-mediated oxidation, a common metabolic soft spot.

-

Lipophilicity: Fluorination typically increases LogP, enhancing membrane permeability.

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for FBM analysis. The presence of

F NMR Strategies

F NMR is superior toKey Experimental Parameter:

Always acquire proton-coupled and proton-decoupled

-

Decoupled (

F{ -

Coupled: Reveals

and

C NMR: The "Spy" Effect

The Carbon-Fluorine (

Table 1: Characteristic Coupling Constants for Fluorinated Benzyl Systems

| Coupling Type | Nuclei Involved | Typical Value ( | Structural Insight |

| One-bond | 240 – 255 Hz | Identifies the ipso-carbon (C-F). Large doublet. | |

| Two-bond | 17 – 25 Hz | Identifies ortho-carbons relative to F. | |

| Three-bond | 5 – 10 Hz | Identifies meta-carbons. | |

| Four-bond | 2 – 4 Hz | Identifies para-carbon. | |

| Benzylic | ~140 Hz | Confirms |

Distinguishing Thiol (-SH) from Disulfide (-S-S-)

The most common impurity is the symmetrical disulfide, formed via air oxidation.

-

H NMR Shift: The benzylic methylene protons (

-

SH Coupling: In dry solvents (DMSO-

or CDCl-

Thiol: Benzylic

appears as a doublet . -

Disulfide: Benzylic

appears as a singlet .

-

Expert Tip: If the

is a singlet but you suspect thiol, add a drop of DO. If it remains a singlet, it is likely the disulfide. If it was a doublet that collapses to a singlet, it was the thiol (SH exchanged with D).

Mass Spectrometry & Fragmentation

Standard Electron Ionization (EI) or ESI-MS provides unambiguous confirmation of the fluorinated scaffold.

Fragmentation Logic

Unlike simple alkyl thiols, benzyl derivatives do not typically undergo McLafferty rearrangements. The dominant pathway is benzylic cleavage .

-

Molecular Ion:

(Thiol) vs. -

Base Peak (Tropylium Ion): The loss of the sulfhydryl radical (

) generates the stable tropylium cation.-

Non-fluorinated benzyl:

91 ( -

Fluorinated benzyl:

109 ( -

Note: This shift of +18 mass units is diagnostic for monofluorination.

-

Vibrational Spectroscopy (IR/Raman)

While often secondary to NMR, IR provides the "smoking gun" for the free thiol group.

-

S-H Stretch: A weak but sharp band at 2550 – 2600 cm

. This band is absent in the disulfide. -

C-F Stretch: A very strong band in the 1000 – 1400 cm

region. -

Fluorous Effect: High fluorine content can cause line broadening in IR spectra due to specific solvation effects, though less pronounced in mono-fluorinated derivatives.

Experimental Protocol: Self-Validating Analysis Workflow

To ensure data integrity, the following workflow minimizes oxidative artifacts during analysis.

Step 1: Sample Preparation (Inert Atmosphere)

-

Dissolve 10-20 mg of FBM derivative in 0.6 mL of deoxygenated CDCl

or DMSO- -

Deoxygenation: Bubble dry nitrogen through the solvent for 5 minutes prior to dissolution.

-

Validation: Add a trace of internal standard (e.g., trifluorotoluene,

ppm) for quantitative

Step 2: Sequential Acquisition

- H NMR (Standard): Check benzylic region (3.7 ppm).

-

H NMR (D

- F NMR (Coupled): Confirm regiochemistry via splitting patterns.

-

GC-MS / LC-MS: Inject immediately to confirm molecular weight (

vs

Visualization: Structural Confirmation Decision Tree

The following diagram outlines the logic flow for distinguishing the target thiol from its oxidative impurity.

Caption: Logical workflow for distinguishing fluorobenzyl thiol from its disulfide oxidation product using NMR and IR data.

Case Study: 4-Fluorobenzyl Mercaptan

In a practical drug development scenario, the para-isomer is frequently used.

-

F NMR: Signal at

-

C NMR:

-

C4 (ipso to F): Doublet,

Hz. -

C3/C5 (ortho to F): Doublet,

Hz. -

C2/C6 (meta to F): Doublet,

Hz. -

C1 (para to F, attached to CH2): Doublet,

Hz.

-

-

Application: Used as a "capping" agent in peptide synthesis (PFTR reaction) to modify cysteine residues or as a precursor for fluorinated benzothiazoles.

References

-

Reich, H. J. "Structure Determination Using Spectroscopic Methods: 19F NMR."[1] University of Wisconsin-Madison. [Link][1]

-

National Institutes of Health (NIH). "Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides." PubMed. [Link]

Sources

solubility profile of (3-Bromo-2-fluorophenyl)methanethiol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (3-Bromo-2-fluorophenyl)methanethiol

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3-Bromo-2-fluorophenyl)methanethiol. In the absence of extensive empirical data for this specific compound, this document synthesizes information from foundational chemical principles, data on structurally analogous molecules, and established experimental protocols. It offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and apply the solubility characteristics of this compound. The guide covers theoretical solubility predictions, a detailed experimental protocol for solubility determination, advanced predictive modeling techniques, and critical safety considerations for handling.

Introduction: The Critical Role of Solubility

(3-Bromo-2-fluorophenyl)methanethiol is a halogenated aromatic thiol with potential applications as a building block in medicinal chemistry and materials science. Its utility in any solution-phase application—be it a chemical reaction, formulation, or biological assay—is fundamentally governed by its solubility. A well-characterized solubility profile is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[1]

-

Formulation Development: Creating stable, homogenous solutions for drug delivery systems or other applications.

-

Predicting Bioavailability: Understanding how a compound might behave in biological systems, where solubility in both aqueous and lipid environments is key.

This guide provides the theoretical and practical tools necessary to approach the solubility of (3-Bromo-2-fluorophenyl)methanethiol in a scientifically rigorous manner.

Physicochemical Profile & Structural Analysis

To predict solubility, we must first analyze the molecule's structure.

Structure: (3-Bromo-2-fluorophenyl)methanethiol

(Simplified 2D representation)

The key functional groups and their influence on solubility are:

-

Aromatic Phenyl Ring: A large, nonpolar, hydrophobic core. This feature suggests poor solubility in highly polar solvents like water.

-

Bromo (Br) and Fluoro (F) Substituents: These electronegative halogens introduce polarity to the benzene ring. The C-F and C-Br bonds create dipoles, increasing the molecule's overall polarity compared to an unsubstituted benzene ring.[2] However, these groups are also hydrophobic, contributing to the molecule's affinity for non-polar environments.

-

Methanethiol (-CH₂SH) Group: The thiol (or sulfhydryl) group is the most influential feature for polarity. The S-H bond is weakly polar. While thiols are sulfur analogs of alcohols, their ability to form hydrogen bonds is significantly weaker.[3] Consequently, thiols are less soluble in water and other protic solvents compared to their alcohol counterparts of similar molecular weight.[3][4] The sulfur atom, however, can act as a hydrogen bond acceptor.

Theoretical Solubility Profile

The guiding principle for solubility is the adage, "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][5]

Qualitative Prediction Based on Polarity

We can classify solvents and predict the solubility of (3-Bromo-2-fluorophenyl)methanethiol accordingly.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The large, nonpolar aromatic ring is the dominant structural feature, favoring interactions via London dispersion forces with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High to Moderate | These solvents possess dipoles that can interact with the polar C-F and C-Br bonds. Their intermediate polarity effectively bridges the nonpolar and polar characteristics of the solute. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The weak hydrogen bonding capability of the thiol group limits its interaction with strong hydrogen-bonding solvents.[3] Solubility is expected to be moderate in lower alcohols but very low in water.[2][6] |

The diagram below illustrates the principle of "like dissolves like" for the target molecule.

Caption: Intermolecular forces driving solubility.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

A more sophisticated approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in 3D "Hansen space" can be calculated. If this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[7]

While the exact HSP values for (3-Bromo-2-fluorophenyl)methanethiol are not published, they can be estimated using group contribution methods available in specialized software. This allows for a quantitative screening of a wide range of solvents to find the best match.[9][10]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The most common and robust method for determining solubility is the shake-flask method , adapted from OECD Guideline 105.[11][12][13] This protocol is designed to establish thermodynamic equilibrium between the solute and the solvent.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the saturation solubility of (3-Bromo-2-fluorophenyl)methanethiol in a selected organic solvent at a constant temperature.

Materials:

-

(3-Bromo-2-fluorophenyl)methanethiol (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Test Vials:

-

Add an excess amount of solid (3-Bromo-2-fluorophenyl)methanethiol to several replicate vials. "Excess" ensures that saturation is reached; a visible amount of undissolved solid should remain at the end of the experiment.

-

Accurately add a known volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time required to reach a stable concentration.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let larger particles settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, use one of two methods:

-

Centrifugation: Centrifuge the vials at the test temperature for 10-15 minutes at high speed.[12] This is often the preferred method to avoid potential solute loss on a filter.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter into a clean collection vial. Ensure the filter does not adsorb the solute.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of (3-Bromo-2-fluorophenyl)methanethiol of known concentrations.

-

Dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine its concentration.

-

-

Data Analysis:

-

Using the concentration from the analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Average the results from the replicate vials and calculate the standard deviation to ensure precision.

-

Advanced Predictive Models: QSPR and Machine Learning

For high-throughput screening, computational methods offer rapid solubility prediction.[14]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility.[14]

-

Machine Learning (ML): Modern ML algorithms, such as Random Forest or Gradient Boosting Machines, can be trained on large datasets of known solubility data to create highly accurate predictive models.[15][16][17] These models can predict solubility in various organic solvents based solely on the solute's molecular structure.[15][17]

Safety and Handling Considerations

(3-Bromo-2-fluorophenyl)methanethiol combines the hazards of organohalogens and thiols. Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[18] Thiols are known for their extremely potent and unpleasant odors, detectable at very low concentrations.[4][19]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Waste Disposal:

-

Halogenated organic waste must be collected in a designated, labeled container.[18] Do not dispose of it down the drain.

-

To neutralize the potent odor of thiol-contaminated glassware or small spills, a bleach solution (sodium hypochlorite) can be used within the fume hood. The bleach oxidizes the thiol to an odorless sulfonic acid.[19][23]

-

Conclusion

This guide establishes a comprehensive framework for understanding the solubility of (3-Bromo-2-fluorophenyl)methanethiol. By integrating theoretical principles of molecular interaction with a robust, validated experimental protocol, researchers can confidently predict and determine its solubility in a wide range of organic solvents. The structural analysis suggests high solubility in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents. For precise quantitative data, the detailed shake-flask methodology provides a reliable path forward. Adherence to the outlined safety protocols is paramount to ensure safe handling in the laboratory.

References

-

Methanethiol - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Chemical Properties of Methanethiol (CAS 74-93-1). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

-

(3-Fluorophenyl)methanethiol - High purity. (n.d.). Georganics. Retrieved February 19, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Thiols. (n.d.). Retrieved February 19, 2026, from a university environmental health and safety resource.

-

3-Bromo-2-fluoro-2-methylpentane. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University. Retrieved February 19, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved February 19, 2026, from [Link]

- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.

-

3-bromo-2-methylfuran Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

-

Water Solubility (Flask Method) acc. to OECD 105. (2014, May 7). Regulations.gov. Retrieved February 19, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Thiol. (2026, January 29). Britannica. Retrieved February 19, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

1-Bromo-3-fluorobenzene. (n.d.). Solubility of Things. Retrieved February 19, 2026, from [Link]

- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018, August 6). Royal Society of Chemistry.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.

-

Hansen Solubility Parameters. (n.d.). Retrieved February 19, 2026, from [Link]

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). Royal Society of Chemistry.

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 19, 2026, from [Link]

-

Safe Handling of Laboratory Equipment. (n.d.). University of Alberta. Retrieved February 19, 2026, from [Link]

-

Prediction of organic compound aqueous solubility using machine learning. (2023, October 18). PMC. Retrieved February 19, 2026, from [Link]

-

Thiol: Structure, Properties & Uses Explained Simply. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]

- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.).

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 19, 2026, from [Link]

- OECD Guideline for the Testing of Chemicals 107. (1995, July 27). OECD.

- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Thiol. (2022, August 3). BYJU'S. Retrieved February 19, 2026, from [Link]

- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15).

-

SPECIALITY BROMO FLURO DERIVATIVES. (n.d.). Faluck International PVT LTD. Retrieved February 19, 2026, from [Link]

-

Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. hscprep.com.au [hscprep.com.au]

- 19. faculty.washington.edu [faculty.washington.edu]

- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. (3-Fluorophenyl)methanethiol - High purity | EN [georganics.sk]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. Methanethiol - Wikipedia [en.wikipedia.org]

Technical Guide: Toxicity & Handling of Fluorinated Aryl Thiols

Part 1: Executive Summary

Fluorinated aryl thiols (e.g., 4-fluorobenzenethiol, pentafluorobenzenethiol) represent a distinct class of high-value building blocks in medicinal chemistry and materials science. However, they present a dual-hazard profile: the acute biological toxicity and stench associated with thiols, amplified by the physicochemical alterations induced by fluorine substitution.

The "Fluorine Effect" on Safety: Unlike their non-fluorinated counterparts, perfluorinated or highly fluorinated thiols exhibit:

-

Increased Acidity (Lower pKa): The electron-withdrawing nature of fluorine stabilizes the thiolate anion, making these compounds significantly more acidic. This alters their biological reactivity and increases the risk of severe chemical burns.

-

Enhanced Lipophilicity: Fluorination facilitates rapid dermal absorption, allowing systemic toxicity to occur faster than with non-fluorinated analogs.

-

Metabolic Stability: The C-F bond strength prevents typical metabolic clearance, potentially prolonging systemic exposure.

This guide provides a self-validating protocol for the safe handling, quenching, and disposal of these compounds, moving beyond generic "stench" guidelines to address specific fluorinated risks.

Part 2: Physicochemical & Toxicological Profile

Comparative Properties

Understanding the shift in properties is critical for risk assessment.

| Property | Thiophenol (Reference) | 4-Fluorobenzenethiol | Pentafluorobenzenethiol | Implication for Safety |

| pKa (-SH) | ~6.6 | ~6.0 | ~2.7 | High Acidity: Rapid dissociation at physiological pH; causes immediate, severe skin burns (Corrosive, Cat 1B). |

| Lipophilicity | Moderate | High | Very High | Dermal Absorption: Penetrates nitrile gloves and skin barriers rapidly. |

| Volatility | High | High | Moderate | Inhalation Risk: Even low vapor pressure generates concentrations above the odor threshold (ppb range). |

| Reactivity | Nucleophilic | Nucleophilic | Nucleophilic & Electrophilic | SNAr Toxicity: The perfluorinated ring is susceptible to nucleophilic attack by biological thiols (e.g., glutathione), leading to protein alkylation.[1] |

Toxicological Mechanisms

The toxicity of fluorinated aryl thiols is not limited to simple irritation.

-

Uncoupling of Oxidative Phosphorylation: Due to their acidity and lipophilicity, fluorinated thiophenols can act as proton shuttles across the mitochondrial membrane, dissipating the proton gradient and halting ATP production. This leads to metabolic acidosis and cellular asphyxiation.

-

Irreversible Protein Alkylation (SNAr):

-

Mechanism:[2][3] In highly fluorinated systems (e.g., pentafluorothiophenol), the fluorine atoms para to the sulfur can be displaced by biological nucleophiles (enzymes, DNA) via Nucleophilic Aromatic Substitution (SNAr).

-

Result: This covalent modification can trigger sensitization and long-term organ toxicity.

-

Part 3: Operational Handling Protocols

Engineering Controls & PPE

Do not rely on standard lab PPE. The lipophilic nature of these compounds requires upgraded barriers.

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at face velocities >100 fpm.

-

Glove Selection:

-

Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact. Use only for splash protection (change immediately upon contact).

-

Recommended: Double-gloving is mandatory. Inner layer: Nitrile (dexterity). Outer layer: Silver Shield (Laminate) or Viton (high permeation resistance to aromatics).

-

-

Respiratory: If work is done outside a hood (strongly discouraged), a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is required due to the acidic nature of the vapors.

The "Stench" Management System

Odor thresholds are in the parts-per-billion (ppb) range. A single open flask can contaminate an entire facility.

Protocol: The Closed-Loop Bleach Trap Never vent reaction exhaust directly into the fume hood airflow. Use a scrubbing train.

Figure 1: Mandatory scrubbing train for volatile thiol reactions. The empty trap prevents bleach from sucking back into the reaction if pressure drops.

Part 4: Decontamination & Waste Disposal[2][4]

The Chemistry of Quenching

Simple dilution with water is ineffective and dangerous (creates an acidic, toxic solution). You must chemically oxidize the thiol to a non-volatile, odorless sulfonate.[4]

The Reagent: Sodium Hypochlorite (Bleach).[5]

-

Concentration: Commercial bleach (5-6%) is usually sufficient, but for fluorinated thiols, a higher concentration or longer contact time is often needed due to the electron-deficient sulfur being less nucleophilic.

-

Disulfide (-S-S-)

Figure 2: Oxidative quenching pathway. Note that the reaction proceeds through a disulfide intermediate; insufficient bleach will leave the toxic disulfide behind.

Decontamination Protocol (Step-by-Step)

-

Preparation: Prepare a bath of 10% bleach solution in the fume hood.

-

Glassware: Immediately submerge all contaminated glassware (syringes, septa, flasks) into the bleach bath.[6]

-

Wait Time: Allow to soak for a minimum of 24 hours . Fluorinated thiols oxidize slower than alkyl thiols.

-

-

Spills (Small < 10 mL):

-

Cover spill with absorbent pads.

-

Gently pour dilute bleach (1:5 dilution) over the pads. Warning: This is exothermic.

-

Scoop pads into a double-bagged waste container.

-

-

Verification: After 24 hours, carefully smell the bath (wafting technique). If the "rotten garlic" odor persists, add more bleach and wait.

-

Disposal: The neutralized bleach solution should be labeled as "Quenched Thiol Waste" (contains sulfonates and excess bleach). Do not mix with acid waste streams.

References

-

National Institutes of Health (PubChem). Pentafluorothiophenol (CID 13042) - Safety and Hazards. [Link]

-

University of California, Los Angeles (UCLA) Chemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

-

American Chemical Society (ACS) Medicinal Chemistry Letters. The Dark Side of Fluorine. (Discusses metabolic toxicity of fluorinated compounds). [Link]

Sources

IUPAC naming conventions for (3-Bromo-2-fluorophenyl)methanethiol

An In-depth Technical Guide to the IUPAC Nomenclature of (3-Bromo-2-fluorophenyl)methanethiol

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the IUPAC naming conventions for the molecule (3-Bromo-2-fluorophenyl)methanethiol. As a Senior Application Scientist, this document is structured to deliver not just a set of rules, but a logical framework for understanding the principles of chemical nomenclature, ensuring technical accuracy and practical applicability.

Foundational Principles of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to ensure that every compound has a unique and unambiguous name.[1][2] This system is built on the identification of a parent structure, principal functional groups, and substituents.[3]

A systematic name is constructed by considering several key features of the molecule. The process involves identifying the principal functional group, which typically determines the suffix of the name.[2][4] The parent hydride is the core structure to which functional groups and substituents are attached. For aromatic compounds, benzene and its derivatives are common parent structures.[5][6]

Deconstructing (3-Bromo-2-fluorophenyl)methanethiol: A Step-by-Step Analysis

The name "(3-Bromo-2-fluorophenyl)methanethiol" is a descriptive IUPAC name that conveys the precise structure of the molecule. Let's dissect this name to understand the application of IUPAC rules.

Identification of the Principal Functional Group and Parent Hydride

The molecule contains a thiol group (-SH), which is the principal functional group in this case. According to IUPAC Rule C-511.1, compounds containing an -SH group as the principal group are named with the suffix "-thiol" added to the name of the parent compound.[7] The thiol group is attached to a methyl group (-CH3), making the parent hydride methane . Therefore, the base name of the molecule is methanethiol .[8]

Identifying the Substituent on the Parent Hydride

The methanethiol is substituted with a complex group, which is enclosed in parentheses in the name: (3-Bromo-2-fluorophenyl) . This indicates that a phenyl group with further substituents is attached to the sulfur atom of the methanethiol. When a benzene ring is a substituent, it is referred to as a "phenyl" group.[4][5]

Numbering and Naming the Phenyl Substituent

The phenyl group itself has two substituents: a bromine atom and a fluorine atom. For polysubstituted benzene rings, the ring is numbered to assign the lowest possible locants to the substituents.[5][6][9] The point of attachment of the phenyl ring to the parent structure (in this case, the sulfur atom of methanethiol) is designated as position 1.

The numbering of the benzene ring then proceeds to give the lowest possible numbers to the other substituents. The substituents are then listed in alphabetical order.

-

Bromo comes before fluoro alphabetically.

-

To achieve the lowest locant set, the carbon attached to the fluorine is numbered 2, and the carbon attached to the bromine is numbered 3.

This leads to the name 3-Bromo-2-fluorophenyl for the substituent group.

Visualizing the Structure and Nomenclature

A clear visual representation is essential for understanding the relationship between the structure and its IUPAC name.

A diagram illustrating the breakdown of the IUPAC name for (3-Bromo-2-fluorophenyl)methanethiol.

Systematic Naming Protocol

For drug development professionals and researchers, a reproducible protocol for naming complex molecules is crucial. The following workflow outlines the systematic application of IUPAC rules.

A workflow for the systematic IUPAC naming of organic compounds.

Functional Group Priority

The decision to name the molecule as a "methanethiol" derivative is based on the priority of the functional groups present. In this molecule, the thiol group outranks the halide substituents. The following table provides a simplified overview of functional group priorities.

| Priority | Functional Group Class | Suffix (if principal) | Prefix (if substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Aldehydes | -al | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Thiols | -thiol | mercapto- or sulfanyl- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene/-yne | - |

| Halides | - | bromo-, chloro-, fluoro-, iodo- |

Conclusion

The IUPAC name (3-Bromo-2-fluorophenyl)methanethiol is derived from a systematic application of established nomenclature rules. By identifying the principal functional group (thiol), the parent hydride (methane), and the substituted phenyl group, a unique and descriptive name is constructed. This guide provides the foundational knowledge and a systematic approach for researchers and scientists to confidently name and interpret the structures of complex organic molecules, ensuring clarity and precision in scientific communication.

References

- IUPAC Nomenclature Rules for Benzene. (2024, March 4). QUÍMICA ORGÁNICA.

- 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks.

- Nomenclature of substituted benzene rings. (2010, October 5).

- Nomenclature of Benzene Deriv

- Nomenclature Of Substituted Benzene Compounds. BYJU'S.

- Rule C-511 Thiols (Compounds Containing Bivalent Sulfur). ACD/Labs.

- Naming Thiols and Sulfides. Chemistry Steps.

- IUPAC nomencl

- Nomenclature of Organic Chemistry.

- IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY.

- IUPAC Rules.

- (3-Methylphenyl)methanethiol | C8H10S | CID 2801207. PubChem.

- Naming Thiols Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- (3-Bromo-2-fluorophenyl)methanol. Sigma-Aldrich.

- 15.1: Naming Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- (3-Bromo-2-fluorophenyl)acetonitrile 95 874285-03-7. Sigma-Aldrich.

- (3-Fluorophenyl)methanethiol - High purity | EN. Georganics.

- 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid|BLD Pharm.

- 3-Bromo-2-(methylthio)thiophene | CAS#:66768-75-0. (2024, January 29). Chemsrc.

- CAS 1261671-68-4 | Ethyl 3-(3'-bromo-2'-chlorophenyl)

- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- 1510308-55-0|(3-Bromo-5-fluorophenyl)methanethiol|BLD Pharm.

- 3-Bromo-2-fluoro-2-methylpentane. SpectraBase.

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. byjus.com [byjus.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. IUPAC Nomenclature Rules for Benzene | QUÃMICA ORGÃNICA [quimicaorganica.net]

Methodological & Application

Technical Synthesis Guide: (3-Bromo-2-fluorophenyl)methanethiol

Abstract & Strategic Overview

(3-Bromo-2-fluorophenyl)methanethiol is a high-value pharmacophore often utilized in fragment-based drug discovery (FBDD) for targeting cysteine proteases or as a linker in antibody-drug conjugates (ADCs).[1] Its structural core combines the lipophilicity of the benzyl scaffold with the specific electronic modulation of the ortho-fluorine and meta-bromine substituents.

This guide details a robust, scalable synthesis protocol designed to minimize oxidative dimerization (disulfide formation) and manage the lachrymatory nature of benzylic halide precursors. The recommended route utilizes the Isothiouronium Salt Protocol , favored for its high regioselectivity and operational safety compared to direct sulfhydration methods.

Key Chemical Attributes

| Property | Value | Note |

| Target Structure | (3-Bromo-2-fluorophenyl)methanethiol | Benzylic thiol |

| CAS (Precursor) | 149947-16-0 (Bromide) | 3-Bromo-2-fluorobenzyl bromide |

| Molecular Weight | 221.09 g/mol | Calculated for C7H6BrFS |

| ClogP | ~3.2 | Lipophilic, requires organic extraction |

| Reactivity | Nucleophilic Thiol | Prone to oxidation to disulfide |

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is best approached via the functionalization of the benzylic carbon. While direct reduction of thiobenzoic acids is possible, the availability of 3-Bromo-2-fluorobenzyl bromide makes the nucleophilic substitution pathway the most efficient.[1]

Selected Route: The Thiourea Interception

We utilize thiourea as a "masked" sulfur nucleophile. This prevents the formation of thioethers (R-S-R), a common side product when using alkali hydrosulfides (NaSH) directly on highly electrophilic benzyl halides.[1]

Figure 1: Strategic workflow utilizing the thiourea protocol to prevent over-alkylation.

Detailed Experimental Protocols

Phase 1: Preparation of S-(3-Bromo-2-fluorobenzyl)isothiouronium Bromide

Objective: Convert the reactive benzyl bromide into a stable, non-volatile salt intermediate.[1]

Reagents:

-

3-Bromo-2-fluorobenzyl bromide (1.0 equiv) [CAS: 149947-16-0][1][2]

-

Ethanol (Absolute, 5 mL per gram of substrate)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 3-Bromo-2-fluorobenzyl bromide and absolute ethanol. Stir until dissolved.

-

Addition: Add thiourea in a single portion. The reaction is slightly endothermic initially.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting benzyl bromide (high Rf) should disappear. The salt product usually remains on the baseline or precipitates.

-

-

Isolation: Cool the mixture to 0°C in an ice bath. The isothiouronium salt often crystallizes as a white solid.

-

If solid forms: Filter and wash with cold ethanol/ether.

-

If no solid: Proceed directly to Phase 2 (one-pot procedure), although isolation is preferred for purity.[1]

-

Phase 2: Hydrolysis to (3-Bromo-2-fluorophenyl)methanethiol

Objective: Liberate the free thiol under oxygen-free conditions to prevent disulfide dimerization.

Reagents:

-

Isothiouronium salt (from Phase 1)[1]

-

Sodium Hydroxide (5.0 equiv, 10% aqueous solution)[1]

-

Sulfuric Acid (10% aqueous) or HCl (2M) for acidification[1]

Protocol:

-

Inert Atmosphere (Critical): Purge the reaction vessel with Nitrogen or Argon for 15 minutes. Thiols oxidize rapidly to disulfides (Ar-CH2-S-S-CH2-Ar) in air under basic conditions.[1]

-

Hydrolysis: Add the isothiouronium salt to the NaOH solution. Heat to mild reflux (90°C) for 2 hours under inert gas flow.

-

Observation: The homogeneous solution may become cloudy as the oily thiol separates.

-

-

Cooling: Cool the mixture to room temperature, then to 0°C.

-

Acidification: Carefully acidify with dilute H2SO4 or HCl until pH < 2.

-

Safety Note: Perform in a fume hood. Evolution of trace H2S is possible; the product itself has a potent stench.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

-

Workup:

Critical Quality Attributes (CQA) & Troubleshooting

The following table summarizes expected analytical data and common failure modes.

| Attribute | Expected Result | Troubleshooting / Failure Mode |

| Appearance | Clear, colorless to pale yellow oil | Cloudy/Solid: Indicates disulfide formation. Reduce with Zn/HCl or DTT. |

| Odor | Pungent, alliaceous (garlic/leek) | Weak Odor: Product may have oxidized to odorless disulfide.[1] |

| 1H NMR | Benzylic CH2: doublet (coupling with F) | Shift: If CH2 appears at ~3.5-3.8 ppm, it is likely the thiol.[1] If ~3.9-4.1 ppm, it may be the disulfide.[1] |

| Yield | 75% - 90% | Low Yield: Incomplete hydrolysis or loss during evaporation (thiol is volatile).[1] |

Disulfide Remediation Workflow

If the product oxidizes to the disulfide (confirmed by MS showing dimer mass), use the Zinc/Acid reduction method:

-

Dissolve crude disulfide in Acetic Acid.

-

Add Zinc dust (excess).

-

Reflux for 2 hours.

-

Filter Zinc, dilute with water, and extract.[1]

Safety & Handling (E-E-A-T)

1. Lachrymator Hazard (Precursor): 3-Bromo-2-fluorobenzyl bromide is a potent lachrymator (tear gas agent).[1]

-

Control: Handle only in a functioning fume hood.

-

Decontamination: Wash all glassware with a dilute ethanolic amine solution (e.g., ethanolamine) to quench residual halides before removing from the hood.[1]

2. Stench Hazard (Product): The thiol product has a low odor threshold.

-

Control: Keep all waste streams basic (bleach/NaOH) to keep the thiol deprotonated (thiolate) and less volatile until destruction.[1]

-

Destruction: Treat glassware with dilute Sodium Hypochlorite (Bleach) to oxidize residuals to odorless sulfonates.[1]

References

-

Preparation of Benzyl Mercaptan (General Protocol)

- Source: Vogel's Textbook of Practical Organic Chemistry.

- Context: Standard isothiouronium salt methodology.

-

Synthesis of Benzyl Thioethers

-

Precursor Availability: 3-Bromo-2-fluorobenzyl bromide [2]

-

Safety D

- Source: PubChem / GHS D

- Context: Handling lachrym

-

[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Bromo-2-fluorobenzyl bromide, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Strategic Nucleophilic Substitution: Protocols for (3-Bromo-2-fluorophenyl)methanethiol

Executive Summary

(3-Bromo-2-fluorophenyl)methanethiol is a high-value "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. The installation of the 3-bromo-2-fluorobenzylthio moiety exploits the specific electronic and steric properties of the 2-fluoro and 3-bromo substituents.

This guide provides validated protocols for using this specific thiol in nucleophilic substitution reactions (

Chemical Profile & Reactivity[1][2][3][4][5][6]

-

Compound: (3-Bromo-2-fluorophenyl)methanethiol

-

Functional Class: Electron-deficient Benzyl Mercaptan

-

Key Reactivity Feature: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the thiol group (estimated pKa ~8.8–9.2) compared to unsubstituted benzyl mercaptan (pKa ~9.6).

-

Implication: This molecule is a better acid but a slightly harder nucleophile than its non-fluorinated counterparts, requiring careful base selection to balance deprotonation rate vs. oxidative stability.

Core Application: Alkylation

Objective: Synthesis of thioethers via reaction with alkyl halides or sulfonates.

Mechanistic Insight

The reaction proceeds via a classic

-